(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, hydroxyl groups, and a dithio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with a chlorinated benzene derivative, nitration is performed to introduce nitro groups, followed by reduction to form amino groups.
Diazotization and Coupling: The amino groups are then diazotized and coupled with another chlorinated phenol derivative to form the dithio linkage.
Oxidation: The final step involves oxidation to introduce the hydroxy(oxido)amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-((2-chloro-4-(hydroxy(oxido)amino)phenyl)dithio)phenyl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, (3-Chloro-
Properties
CAS No. |
20201-04-1 |
---|---|
Molecular Formula |
C12H6Cl2N2O4S2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-chloro-1-[(2-chloro-4-nitrophenyl)disulfanyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S2/c13-9-5-7(15(17)18)1-3-11(9)21-22-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
InChI Key |
YTRIFDOUNIQSBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SSC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.